molecular formula C22H17Cl2FN4O2 B10757984 (S)-N-(1-(3-Chloro-4-Fluorophenyl)-2-Hydroxyethyl)-4-(4-(3-Chlorophenyl)-1h-Pyrazol-3-Yl)-1h-Pyrrole-2-Carboxamide

(S)-N-(1-(3-Chloro-4-Fluorophenyl)-2-Hydroxyethyl)-4-(4-(3-Chlorophenyl)-1h-Pyrazol-3-Yl)-1h-Pyrrole-2-Carboxamide

Cat. No.: B10757984
M. Wt: 459.3 g/mol
InChI Key: YMUYGRBBEDYUOP-HXUWFJFHSA-N
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Description

(S)-N-(1-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL)-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE is an organic compound belonging to the class of phenylpyrazoles. This compound is characterized by a complex structure that includes a pyrazole bound to a phenyl group, along with other functional groups such as chloro, fluoro, and hydroxyethyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL)-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and pyrrole intermediates. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The final step involves coupling the intermediates under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL)-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while substitution of halogens can produce a variety of substituted derivatives .

Scientific Research Applications

(S)-N-(1-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL)-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-N-(1-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL)-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as mitogen-activated protein kinase 1 (MAPK1). This interaction modulates signaling pathways involved in cell growth, differentiation, and apoptosis .

Properties

Molecular Formula

C22H17Cl2FN4O2

Molecular Weight

459.3 g/mol

IUPAC Name

N-[(1S)-1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H17Cl2FN4O2/c23-15-3-1-2-12(6-15)16-10-27-29-21(16)14-8-19(26-9-14)22(31)28-20(11-30)13-4-5-18(25)17(24)7-13/h1-10,20,26,30H,11H2,(H,27,29)(H,28,31)/t20-/m1/s1

InChI Key

YMUYGRBBEDYUOP-HXUWFJFHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=C(NN=C2)C3=CNC(=C3)C(=O)N[C@H](CO)C4=CC(=C(C=C4)F)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(NN=C2)C3=CNC(=C3)C(=O)NC(CO)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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